4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The specific compound in question is noted for its potential therapeutic applications, particularly in the treatment of various diseases.
The synthesis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. This reaction is usually conducted under reflux conditions for several hours to ensure complete conversion .
This method yields 4-(4-bromophenyl)-thiazol-2-amine as an intermediate, which can further react with chloroacetyl chloride to form derivatives .
The molecular formula of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is C14H10BrN2S. The structure features a thiazole ring fused with two phenyl groups, one of which contains a bromine substituent.
The compound can undergo various chemical reactions typical of thiazole derivatives, including:
For example, in one synthesis route, the intermediate 4-(4-bromophenyl)-thiazol-2-amine can react with substituted anilines to form N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives .
The mechanism of action for compounds like 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole often involves interaction with biological targets such as enzymes or receptors. The thiazole ring may participate in hydrogen bonding and π–π stacking interactions with target biomolecules.
The compound has been investigated for various scientific applications:
Thiazole, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in clinically essential drugs. This nucleus demonstrates distinctive aromaticity derived from its electron-rich structure, enabling diverse binding interactions with biological targets. The sulfur atom's σ-hole characteristics facilitate unique binding geometries and molecular recognition events critical for target engagement [3] [7]. Marketed drugs containing thiazole include:
The structural tunability of the thiazole ring allows systematic modifications to optimize pharmacokinetic properties. Its moderate logP (~0.5) and hydrogen-bonding capacity (pKBHX ~1.37) contribute to favorable membrane permeability and solubility profiles, adhering to Lipinski's rule of five in many derivatives [3] [5]. These attributes make thiazole an indispensable template for addressing drug resistance challenges in infectious diseases and oncology.
The compound 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (C₁₅H₁₀BrNS) exemplifies strategic molecular design through orthogonal functionalization of the thiazole core. Key structural features include:
Table 1: Characterized Thiazole Derivatives Containing 4-Bromophenyl Motif
Compound Name | Molecular Formula | Biological Activity | Source |
---|---|---|---|
4-(4-Bromophenyl)-2-phenyl-1,3-thiazole | C₁₅H₁₀BrNS | Under investigation | PubChem CID 174603371 [1] |
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | C₁₇H₁₃N₂O₂SBr | Antimicrobial, anticancer (MCF7) | PMC6661755 [2] |
4-(4-Bromophenyl)-2,5-dimethyl-1,3-thiazole | C₁₁H₁₀BrNS | Antimicrobial lead | Cymitquimica [8] |
The silent pandemic of antimicrobial resistance (AMR) caused ~4.95 million deaths globally in 2019, with projections exceeding 10 million annually by 2050 if unaddressed [3]. Only 12 new antibiotics were approved between 2017–2021, highlighting the critical innovation gap in antibacterial chemotherapies [3] [9]. Simultaneously, cancer remains a leading cause of mortality, with conventional chemotherapies limited by nonselective toxicity and acquired resistance [2].
4-(4-Bromophenyl)-2-phenyl-1,3-thiazole addresses both crises through:
Table 2: Documented Biological Activities of 4-(4-Bromophenyl)thiazole Derivatives
Biological Target | Activity | Key Findings | Reference |
---|---|---|---|
MCF7 breast cancer cells | Antiproliferative (SRB assay) | IC₅₀ 8.2 µM (Compound p2); comparable to 5-fluorouracil | [2] |
DNA gyrase (E. coli) | Enzymatic inhibition | Kᵢ = 0.040–3.4 µM in bromophenyl-thiazole-carbamates | [5] |
MRSA, VRE | Antibacterial (MIC) | MIC 1–16 µg/mL for FtsZ-inhibiting derivatives | [5] |
FabH (E. coli) | Metabolic pathway inhibition | MIC 1.56–6.25 µg/mL in optimized analogs | [9] [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7